Home > Products > Screening Compounds P39980 > N-(4-fluorophenyl)-2-hydroxy-4-methylbenzamide
N-(4-fluorophenyl)-2-hydroxy-4-methylbenzamide - 521272-14-0

N-(4-fluorophenyl)-2-hydroxy-4-methylbenzamide

Catalog Number: EVT-3406167
CAS Number: 521272-14-0
Molecular Formula: C14H12FNO2
Molecular Weight: 245.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action

Example:

[20] N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA) was identified as a positive allosteric modulator of Group 1 metabotropic glutamate receptors (mGluRs) acting at a novel allosteric site on both mGluR1 and -5 to potentiate responses to activation of these receptors.

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

  • Compound Description: (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a potent class I selective histone deacetylase (HDAC) inhibitor. [] In vitro studies demonstrate its strong inhibitory activity against human class I HDAC isoforms and the human myelodysplastic syndrome cell line SKM-1. [] This compound effectively induces G1 cell cycle arrest and apoptosis by increasing the intracellular levels of acetyl-histone H3 and P21. [] Notably, (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide exhibits excellent in vivo antitumor activity in SKM-1 xenograft models, particularly in mice with intact immune systems. [] The compound also possesses a favorable pharmacokinetic profile in ICR mice and SD rats, showing minimal metabolic differences across five species and low inhibition of the human ether-a-go-go (hERG) channel. [] These characteristics make (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide a promising candidate for further anticancer drug development.

4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide

  • Compound Description: This compound was unexpectedly obtained as the major product (85% yield) during an attempted synthesis of an amidoxime derivative. [] The reaction involved 4-(5-benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzonitrile and hydroxylamine in ethanol with sodium carbonate. [] The formation of the amide instead of the expected amidoxime is attributed to the strong electron-withdrawing effect of the nitro group and the polar protic nature of ethanol. []

5-Chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide (MMV665807)

  • Compound Description: MMV665807 is a compound initially identified for its anti-malarial properties. [] Recent research highlights its promising anti-staphylococcal and anti-biofilm activities, particularly against methicillin-resistant Staphylococcus aureus (MRSA). [] MMV665807 exhibits strong bactericidal activity against S. aureus isolates and effectively eradicates biofilms at concentrations lower than conventional antibiotics. [] While its cytotoxicity profile requires further investigation, MMV665807's potent anti-biofilm properties make it a valuable candidate for developing novel treatments for staphylococcal biofilm-related infections.

4-[3-(4-Fluorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)propyl]benzonitrile (Finrozole)

  • Compound Description: Finrozole is a potent and selective nonsteroidal aromatase inhibitor, potentially beneficial in treating estrogen-dependent diseases like breast cancer. [] It acts as a competitive inhibitor of the aromatase enzyme, which catalyzes the conversion of androgens to estrogens. [] Finrozole's high potency and selectivity make it a valuable lead compound in developing new aromatase inhibitors for breast cancer treatment.

rac-2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide

  • Compound Description: This compound serves as a crucial intermediate in the synthesis of Atorvastatin, a medication widely prescribed to lower cholesterol levels. [] The compound itself does not possess cholesterol-lowering properties but is essential for producing the pharmacologically active Atorvastatin molecule.

N-(7-Hydroxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetamide/benzamide Analogues

  • Compound Description: These are a series of novel chemical entities designed and synthesized as potential anticancer agents. [] Their cytotoxic activity was evaluated against breast cancer cell lines (MCF7 and MDA-MB-231) using the sulforhodamine B (SRB) assay. [] Among these analogues, 2-(2-chlorophenoxy)-N-(7-hydroxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetamide (5a) displayed the most potent cytotoxicity against both MCF7 and MDA-MB-231 cell lines. [] Molecular docking studies were conducted to understand the structure-activity relationship of these compounds and guide the design of more potent cytotoxic agents based on the quinoline scaffold. []

(R)-4-(4-fluorophenyl)-1-[2-hydroxy-2-(3-methyl-1-benzofuran-2-yl)ethyl]piperazinium chloride propan-1-ol solvate

  • Compound Description: This compound represents a novel hybrid molecule designed to possess antihypertensive, antioxidant, and beta-adrenolytic activities. [] Its structure incorporates elements from known pharmacophores associated with each of these activities, aiming to create a single molecule with a multi-targeted approach for treating cardiovascular diseases.

5-[(E)-4-Fluorobenzylidene]-8-(4-fluorophenyl)-2-hydroxy-9-phenyl-3,10-diazahexacyclo[10.7.1.13,7.02,11.07,11.016,20]henicosa-1(20),12,14,16,18-pentaen-6-one

  • Compound Description: This complex polycyclic compound demonstrates the synthetic versatility achievable in organic chemistry. [] Its structure incorporates multiple ring systems, including piperidine, pyrrolidine, and naphthalene units, alongside two 4-fluorophenyl groups. [] While its specific biological activities remain unexplored, the compound's intricate structure and the presence of fluorine atoms suggest potential applications in medicinal chemistry or materials science.

(+/-)-5,9α-Dimethyl-2-[2-(4-fluorophenyl)ethyl]-2'-hydroxy-6,7-benzomorphan (Fluorophen)

  • Compound Description: Fluorophen is a fluorinated derivative of the benzomorphan opiate agonist phenazocine, exhibiting a binding affinity for opiate receptors (mu and delta greater than kappa). [] It is designed as a potential in vivo probe for visualizing opiate receptors using Positron Emission Transaxial Tomography (PETT) when labeled with 18F. [] The incorporation of fluorine aims to maintain potency while providing a radioactive label for imaging studies.

(E)-N′-(1-(3-Chloro-4-fluorophenyl)ethylidene)-4-hydroxytetrahydrofuran (2/1)

  • Compound Description: This compound emphasizes the importance of crystallography in elucidating the three-dimensional structure of organic molecules. [] While its biological activity remains unexplored, the crystal structure provides valuable insights into its molecular geometry, bond lengths, and intermolecular interactions, contributing to our understanding of its chemical properties.

1-[N-(4-Fluorophenyl)]naphthaldimine

  • Compound Description: This compound belongs to the Schiff base family and is recognized for its potential photochromic and thermochromic properties. [] Schiff bases are characterized by the presence of a carbon-nitrogen double bond (imine or azomethine group). [] The photochromic and thermochromic behavior arises from the intramolecular proton transfer associated with changes in the π-electron configuration. [] The title compound exhibits an intramolecular hydrogen bond between the nitrogen of the imine and the hydroxyl group. [] This type of compound holds potential applications in diverse fields such as radiation intensity control, optical computers, and display systems due to their unique light and temperature-responsive properties.

(2S,3R)-3-(3,4-Difluorophenyl)-2-(4-fluorophenyl)-4-hydroxy-N-((3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]-diazepin-3-yl)butyramide

  • Compound Description: This compound represents a novel gamma-secretase inhibitor designed for potential use in Alzheimer's disease. [] It incorporates a substituted hydrocinnamide C-3 side chain and a benzodiazepine moiety. [] The specific stereochemistry and substitution pattern contribute to its high potency in inhibiting gamma-secretase, an enzyme involved in amyloid beta (Aβ) peptide production. [] Inhibiting Aβ production is considered a promising therapeutic strategy for Alzheimer's disease.

N-[1-(4-(4-Fluorophenyl)-2,6-dioxocyclohexylidene)ethyl] (Fde)-protected amino acids

  • Compound Description: These are a class of amino acid derivatives designed for use in solid-phase peptide synthesis. [] The Fde group serves as a protecting group for the amino function of amino acids, preventing unwanted side reactions during peptide chain assembly. [] The fluorine atom in the Fde group provides a convenient handle for monitoring the progress of peptide synthesis using 19F NMR spectroscopy. [] This technique allows for real-time monitoring and optimization of reaction conditions, ultimately leading to more efficient peptide synthesis.

(E)-1-(N,4-Dimethylbenzamido)-1-(4-fluorophenyl)prop-1-en-2-yl acetate

  • Compound Description: This compound was formed unexpectedly during the reaction of 2-(4-fluorophenyl)-2-(N-methyl-N-4-methylbenzamido)acetic acid with acetic anhydride in the presence of 2-nitromethylene thiazolidine. [] The reaction involved a Dakin-West type reaction and a concurrent autoxidation. [] The compound's structure was confirmed using spectroscopic techniques and highlights the potential for unexpected reactivity in organic synthesis.

DuP 734 [1-(Cyclopropylmethyl)-4-(2'(4''-fluorophenyl)-2'-oxoethyl)piperidine HBr]

  • Compound Description: DuP 734 is a novel compound that acts as both a sigma receptor antagonist and a 5-hydroxytryptamine2 (5-HT2) receptor antagonist. [] This dual activity makes it a potential candidate for treating psychotic syndromes, specifically targeting both positive and negative symptoms of schizophrenia. [] DuP 734 has a high affinity for sigma receptors (Ki = 10 nM) and 5-HT2 receptors (Ki = 15 nM) but a low affinity for dopamine receptors and other neurotransmitter systems. [] In vivo studies in rats demonstrated its ability to block 5-HTP-induced head twitches (indicating 5-HT2 antagonism) and antagonize the effects of sigma receptor agonists on dopamine neuron activity and rotational behavior. [] DuP 734's unique pharmacological profile makes it a valuable tool for investigating the role of sigma and 5-HT2 receptors in schizophrenia.

N-[2-hydroxy-6-(4-methoxybenzamido)phenyl]-4-(4-methyl-1,4-diazepan-1-yl)benzamide (Darexaban, YM150)

  • Compound Description: Darexaban is a potent and orally available factor Xa (FXa) inhibitor, currently under clinical development for preventing and treating thromboembolic diseases. [] It originated from optimizing a high-throughput screening hit and features a 1,4-benzodiazepine structure linked to a central benzene ring with a crucial hydroxyl group. [] Darexaban exhibits a unique pharmacokinetic profile, rapidly metabolizing into its active glucuronide conjugate, YM-222714, which contributes significantly to its potent anticoagulant activity in plasma. [] This distinctive profile, combined with favorable membrane permeability, explains Darexaban's potent activity following oral administration.

N- hydroxy -4- {2- [3- (n, n- dimethylamino methyl) benzofuran-2-yl carbonylamino] ethoxy} benzamide

  • Compound Description: This compound is proposed as a potential anticancer agent, intended for administration either alone or in combination with existing cancer therapies like surgery, chemotherapy, hormonal therapy, or radiotherapy. [] The compound features a benzamide group and a benzofuran moiety connected by an ethoxy linker. [] A unique administration scheme involving four consecutive days of administration followed by three days without administration is proposed to enhance its therapeutic efficacy. []

5-[(3-Fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

  • Compound Description: This compound is synthesized via a multicomponent reaction involving Aldol-Michael addition. [] Its structure, confirmed by spectroscopic methods and X-ray crystallography, reveals a complex architecture incorporating a pyrimidine ring, a cyclohexenone ring, and a 3-fluorophenyl group. [] The successful synthesis using a multicomponent reaction highlights its potential for further derivatization and exploration of its biological activity.

(3R,4S)-3-[4-(4-Fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol (CP-283,097)

  • Compound Description: CP-283,097 is a conformationally restricted analogue of the NR2B subtype-selective NMDA receptor antagonist CP-101,606. [] It exhibits high affinity for the racemic [3H]CP-101,606 binding site on the NMDA receptor and demonstrates neuroprotective effects by preventing glutamate toxicity in cultured hippocampal neurons. [] The chromanol ring system in CP-283,097 restricts conformational flexibility, potentially leading to enhanced selectivity and potency compared to its acyclic counterpart. []

4-[[6-chloro-3- ([[(2-chloro-3-fluorophenyl) amino] carbonyl] amino) -2-hydroxyphenyl] sulfonyl] -1-piperazinecarboxylate 1,1-dimethylethyl

  • Compound Description: This compound is a potential therapeutic agent for treating inflammatory respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). [] It targets the chemokine interleukin-8 (IL-8), a key mediator of inflammation in the airways. [] By inhibiting IL-8 activity, this compound aims to reduce inflammation, mucus production, and airway hyperresponsiveness associated with these conditions.

(−)-(S)-3-Bromo-5,6-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide (FLB 457)

  • Compound Description: FLB 457 is a potent and stereospecific dopamine D2 receptor antagonist, exhibiting potential antipsychotic properties. [] It displays high affinity for the D2 receptor, particularly in its S-enantiomeric form, and has shown efficacy in in vivo models of psychosis. [] FLB 457's mechanism of action involves blocking dopamine signaling in the mesolimbic pathway, a key brain region implicated in schizophrenia. []

12-{[4-(2-Fluorophenyl)piperazin-1-yl]methyl}-9α-hydroxy-4,8-dimethyl-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one

  • Compound Description: This compound, synthesized from 9α-hydroxyparthenolide, is a complex polycyclic molecule with a unique structure. [] Its structure, characterized by X-ray crystallography, reveals a ten-membered ring system fused with a lactone ring and a piperazine ring substituted with a 2-fluorophenyl group. [] While its biological activity remains unexplored, the intricate structure and presence of fluorine suggest potential applications in medicinal chemistry.

(1R,2S,4S,5S)-4-(4-Fluorophenyl)-2-hydroperoxy-4-hydroxy-2-isopropyl-N,5-diphenyl-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamide

  • Compound Description: This compound arises from the degradation of Atorvastatin calcium in the presence of methanol and hydrogen peroxide. [] Its structure, elucidated by crystallography, reveals the addition of a hydroperoxy group to the Atorvastatin scaffold. [] This degradation product highlights the potential instability of Atorvastatin under specific conditions, which is important to consider during its formulation and storage.

N-(4-nitro-2-sulfamoyl-phenyl) - - malonamic acid methyl ester and N-(4-Amino-2-sulfamoyl-phenyl) - - malonamic acid methyl ester

  • Compound Description: These compounds are key intermediates in the synthesis of Setorobubiru, a commercially available drug used to treat Hepatitis C. [] These intermediates highlight the importance of synthetic organic chemistry in developing novel therapeutics.

4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]benzenesulfonamide (L755507) and (S)-N-[4-[2-[[3-[3-(Acetamidomethyl)phenoxy]-2-hydroxypropyl]amino]-ethyl]phenyl]benzenesulfonamide (L748337)

  • Compound Description: L755507 is a β3-adrenoceptor agonist, while L748337 acts as a β3-adrenoceptor antagonist. [] These compounds are valuable tools for studying the signaling pathways associated with β3-adrenoceptors, which are implicated in various physiological processes, including energy expenditure and smooth muscle relaxation. [] L755507 stimulates both Gs and Gi protein-coupled pathways, leading to increased cAMP accumulation and activation of downstream signaling cascades. [] In contrast, L748337 primarily activates Gi-dependent pathways, leading to Erk1/2 and p38 MAPK phosphorylation. [] Understanding the differential signaling properties of these compounds helps elucidate the role of β3-adrenoceptors in health and disease.

3-bromo-N-{(2S)-2-(4 -fluorophényl)-4-[3-(4-acétylpipérazin-1-yl)azétidin-1-yl]butyl}-N-methyl-5-(trifluorométhyl)benzamide fumarate salt

  • Compound Description: This compound is a novel chemical entity designed for the treatment of gastrointestinal disorders. [] It exists in various crystalline forms, each potentially possessing unique physicochemical properties affecting its stability, solubility, and bioavailability. [] The presence of a fumarate salt suggests improved water solubility, a desirable characteristic for oral drug formulations.

N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,5-dinitro-benzamide

  • Compound Description: This compound is a naphthol derivative synthesized through a multi-step process involving a three-component reaction. [] The structure incorporates a naphthalene ring, a benzamide moiety, and a dinitrobenzene ring linked by an ethylamine bridge. [] While its biological activity is not discussed, the compound's synthesis highlights the versatility of multi-component reactions in constructing complex molecules.

4-(3-chlorine-4-fluorophenyl)-7-methoxyl-6-[3-(4-morpholinyl) propoxy] quinazoline

  • Compound Description: This compound is synthesized using a novel, environmentally friendly method. [] The synthesis utilizes 3-hydroxy-4-methoxy benzonitrile as the starting material and involves a series of reactions, including nitrification, reduction, and coupling. [] The reported method boasts a high yield and utilizes less hazardous reagents compared to traditional methods.

(3R,4S)-4-(4-hydroxy-protected-phenyl)-l-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]azetidin-2-one

  • Compound Description: This compound serves as a crucial intermediate in synthesizing azetidinone compounds, a class of molecules with cholesterol-lowering properties in mammals. [] This specific intermediate features a protected hydroxyl group, a common strategy in organic synthesis to prevent unwanted side reactions. The two 4-fluorophenyl groups are strategically positioned within the molecule, likely contributing to its biological activity or influencing its interactions with target proteins.

4-Ethyl-N-(2′-hydroxy-5′-nitrophenyl)benzamide

  • Compound Description: This compound has been extensively studied using various spectroscopic techniques, including FT-IR, FT-Raman, and SERS. [] These studies provide detailed insights into its vibrational frequencies, molecular structure, and interactions with metal surfaces. [] The presence of a nitro group and a hydroxyl group on the benzene ring suggests potential biological activity or applications in materials science.

(3R,5R)-7-(3-(phenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoic acid, calcium salt (2:1)trihydrate

  • Compound Description: This compound, known as Atorvastatin Calcium, is a widely prescribed medication for reducing cholesterol levels. [] It acts as a 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitor, effectively lowering both triglyceride and cholesterol levels in the blood. [] Atorvastatin's success in managing cardiovascular disease highlights the importance of developing effective and safe cholesterol-lowering agents.

4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]benzamide

  • Compound Description: This compound exemplifies the structural diversity of organic molecules. [] Its structure, elucidated through X-ray crystallography, reveals a thiazole ring linked to a 4-fluorophenyl group and a 2-fluorophenyl group. [] The presence of two fluorine atoms on different aromatic rings highlights the importance of fluorine substitution in modulating the properties of organic compounds.

Ethyl 6-(4-fluorophenyl)-4-hydroxy-2-oxo-4-trifluoromethyl-1,3-diazinane-5-carboxylate monohydrate

  • Compound Description: This compound showcases the structural complexity often encountered in organic chemistry. [] Its structure, characterized by X-ray crystallography, reveals a 1,3-diazinane ring substituted with a 4-fluorophenyl group, a hydroxyl group, a trifluoromethyl group, and an ethyl carboxylate group. [] The presence of multiple functional groups and the heterocyclic ring suggests potential applications in medicinal chemistry.

Ethyl 6-(4-fluorophenyl)-4-hydroxy-2-sulfanylidene-4-trifluoromethyl-1,3-diazinane-5-carboxylate

  • Compound Description: This compound, structurally similar to the previous compound, differs by the presence of a sulfanylidene group instead of an oxo group. [] This subtle structural change can significantly impact the compound's chemical reactivity, physicochemical properties, and potential biological activity.

Properties

CAS Number

521272-14-0

Product Name

N-(4-fluorophenyl)-2-hydroxy-4-methylbenzamide

IUPAC Name

N-(4-fluorophenyl)-2-hydroxy-4-methylbenzamide

Molecular Formula

C14H12FNO2

Molecular Weight

245.25 g/mol

InChI

InChI=1S/C14H12FNO2/c1-9-2-7-12(13(17)8-9)14(18)16-11-5-3-10(15)4-6-11/h2-8,17H,1H3,(H,16,18)

InChI Key

HDPUBNMJMVDMBW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)F)O

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.